molecular formula C17H14ClN3O2S B11337011 2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11337011
M. Wt: 359.8 g/mol
InChI Key: ZSBWJPKUYNDOEO-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the intermediate product with 2-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H14ClN3O2S/c1-2-23-12-9-7-11(8-10-12)15-19-17(24-21-15)20-16(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,20,21,22)

InChI Key

ZSBWJPKUYNDOEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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